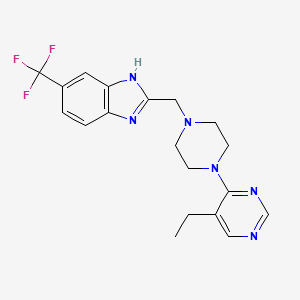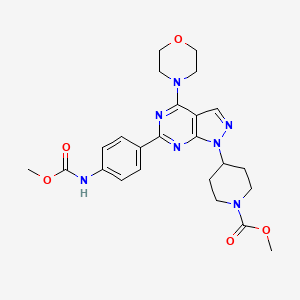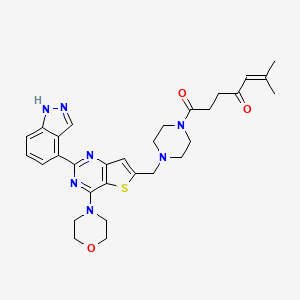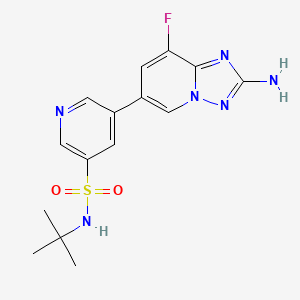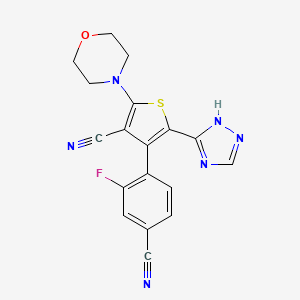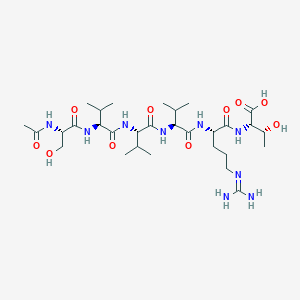
Adifyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adifyline, also known as Acetyl Hexapeptide-38, is a synthetic peptide composed of six amino acids. It is primarily used in cosmetic formulations to enhance the volume of fatty tissue in specific areas, such as the cheeks and breasts. This compound works by stimulating adipogenesis, which leads to an increase in lipid accumulation and volume growth in the targeted areas .
Mechanism of Action
Target of Action
Adifyline, a hexapeptide, primarily targets the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) in adipose tissue . PGC-1α is a transcriptional coactivator that plays an essential role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes (fatty cells) in the white adipose tissue .
Mode of Action
This compound interacts with its target, PGC-1α, by stimulating its expression . This interaction enhances the rate of adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes . Adipocytes are cells specialized in storing energy as fat.
Biochemical Pathways
The primary biochemical pathway affected by this compound is adipogenesis. By stimulating the expression of PGC-1α, this compound enhances the adipogenesis rate, leading to a higher lipid accumulation and volume growth in specific areas like the breasts and cheeks . This results in an increase in the volume of adipose tissue in the desired areas, providing a curvy silhouette .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular effect of this compound’s action is the increased expression of PGC-1α . On a cellular level, this leads to enhanced adipogenesis and increased lipid accumulation in adipocytes . The result is an increase in fatty tissue volume in specific areas, improving facial appearance and providing attractive body curves .
Biochemical Analysis
Biochemical Properties
Adifyline interacts with various biomolecules in the body. It stimulates the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α), which enhances the rate of adipogenesis . This interaction leads to a higher lipid accumulation and volume growth in the desired areas like breast and cheeks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting PGC-1α expression and lipid accumulation in the adipose tissue . This results in an increase in the volume of the adipose tissue in the desired areas, leading to an attractive appearance .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PGC-1α, a transcriptional coactivator that modulates adipogenesis rate . This binding interaction promotes the expression of PGC-1α, leading to enhanced adipogenesis and lipid accumulation .
Metabolic Pathways
This compound is involved in the adipogenesis metabolic pathway. It interacts with PGC-1α, a key player in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Adifyline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed after each addition. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Adifyline primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products Formed
The primary product formed from the synthesis of this compound is the hexapeptide itself. Upon hydrolysis, the major products are the individual amino acids: serine, valine, valine, valine, arginine, and threonine .
Scientific Research Applications
Adifyline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides .
Biology
In biological research, this compound is used to investigate the mechanisms of adipogenesis and lipid metabolism. It serves as a model compound for studying the effects of peptides on cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in tissue regeneration and wound healing. Its ability to stimulate adipogenesis makes it a candidate for treatments aimed at restoring lost tissue volume .
Industry
In the cosmetic industry, this compound is incorporated into formulations designed to enhance facial and body contours. It is used in products such as creams and serums to improve the appearance of sagging skin and increase tissue volume .
Comparison with Similar Compounds
Similar Compounds
Volufiline: A plant extract used in cosmetic formulations to enhance tissue volume.
Matrixyl: A peptide used in anti-aging products to stimulate collagen production.
Argireline: A peptide that reduces the appearance of wrinkles by inhibiting muscle contractions.
Uniqueness of Adifyline
This compound is unique in its specific ability to target adipogenesis and increase fatty tissue volume in localized areas. Unlike other peptides that primarily focus on collagen production or muscle relaxation, this compound directly influences lipid metabolism and adipocyte differentiation, making it particularly effective for applications aimed at enhancing tissue volume .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZBTCJWHBFIG-JAAOUQFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N9O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400634-44-7 |
Source


|
| Record name | Acetyl-hexapeptide-38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
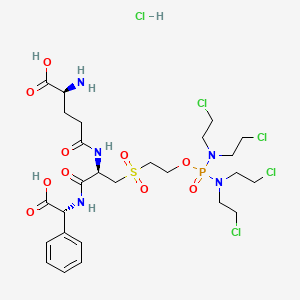

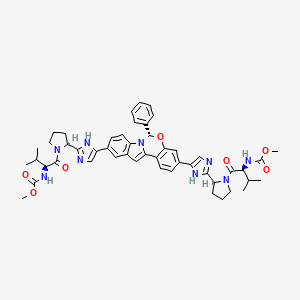
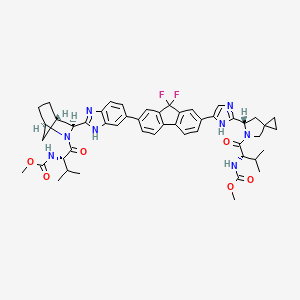
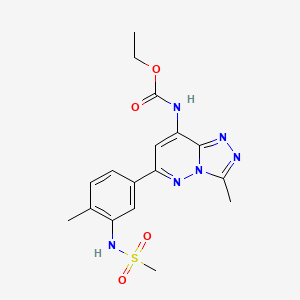
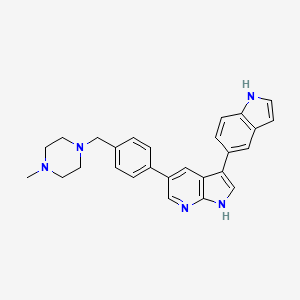
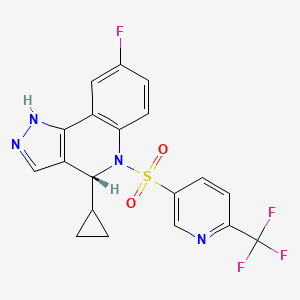

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
